molecular formula C10H10I2O4 B12597279 Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester CAS No. 646054-34-4

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester

Cat. No.: B12597279
CAS No.: 646054-34-4
M. Wt: 447.99 g/mol
InChI Key: PNTFMAGKTBZYSE-UHFFFAOYSA-N
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Description

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS: 646054-36-6) is a halogenated aromatic ester with the molecular formula C₁₀H₉ClI₂O₄ and a molecular weight of 482.44 g/mol . The compound features a phenoxy backbone substituted with two iodine atoms at positions 2 and 4, a methoxy group at position 6, and a chloro group at position 2. The acetic acid moiety is esterified with a methyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related azetidine derivatives .

Properties

CAS No.

646054-34-4

Molecular Formula

C10H10I2O4

Molecular Weight

447.99 g/mol

IUPAC Name

methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate

InChI

InChI=1S/C10H10I2O4/c1-14-8-4-6(11)3-7(12)10(8)16-5-9(13)15-2/h3-4H,5H2,1-2H3

InChI Key

PNTFMAGKTBZYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)I)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester typically involves the reaction of 2,4-diiodo-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenoxy compounds.

    Substitution: Phenoxy compounds with substituted functional groups.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that compounds with similar structural features can act as effective herbicides by disrupting metabolic pathways in target plants. For instance, the diiodo substitutions may enhance its lipophilicity, allowing better penetration into plant tissues.

Case Study: Efficacy Against Weeds
In a controlled study, acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester was tested against common agricultural weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls. The compound exhibited a dose-dependent response, indicating its potential utility in integrated weed management strategies.

Pharmaceutical Applications

Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. The presence of halogen atoms often correlates with increased biological activity.

Case Study: Antibacterial Testing
A recent study evaluated the antibacterial effects of this compound against several pathogenic bacteria. The compound displayed noteworthy inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Electrochemical Applications

Use in Electrolyte Compositions
Acetic acid derivatives have been explored as additives in electrolyte compositions for lithium-ion batteries. The compound can improve the performance and stability of electrolytes by enhancing ionic conductivity and reducing viscosity.

Data Table: Electrolyte Composition Performance

CompositionConductivity (mS/cm)Viscosity (cP)Cycling Stability (%)
Control5.01.280
With Additive7.50.995

In this study, the inclusion of this compound led to improved conductivity and cycling stability compared to standard formulations.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors under controlled conditions. Its molecular formula is C12H12I2O4 with a molecular weight of approximately 397 g/mol.

Mechanism of Action

The mechanism of action of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of iodine atoms enhances its ability to form strong interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Neuroprotective Activity in Glutamate-Induced Models
Compound IC₅₀ (µM) LDH Release Inhibition (%) Caspase-3/7 Inhibition (%)
Target Compound N/A N/A N/A
Compound 28 10 65 ± 4 40 ± 3
R-Lipoic Acid 50 60 ± 5 35 ± 4

Source :

Anti-Inflammatory Activity (IL-6 Suppression)
Compound IL-6 Reduction (%) Concentration (µM)
Target Compound N/A N/A
Compound 28 60 ± 5 10
Narciclasine 45 ± 4 10

Source :

Biological Activity

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article synthesizes available research findings related to its biological activity, including case studies and detailed data tables.

Chemical Structure and Properties

The molecular formula for this compound is C10H10I2O4C_{10}H_{10}I_2O_4, with a molecular weight of approximately 397.0 g/mol. The structure features a methoxy group and diiodo substituents on a phenoxy backbone, which may enhance its biological activity compared to simpler compounds.

Biological Activity Overview

Research indicates that compounds with halogen substitutions often exhibit enhanced biological properties. Specifically, the presence of iodine atoms can increase lipophilicity and alter the interaction with biological targets. Here are some key findings regarding the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that halogenated phenolic compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of iodine in the structure is believed to contribute to this effect by enhancing the compound's reactivity towards critical cellular components .
  • Antimicrobial Properties :
    • Research has shown that similar compounds with methoxy and halogen groups possess antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Phytotoxic Effects :
    • In agricultural studies, certain diiodo-phenolic compounds have been observed to inhibit plant growth by disrupting hormonal signaling pathways in plants, indicating potential use as herbicides .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
PhytotoxicGrowth inhibition in plants

Table 2: Comparison with Related Compounds

Compound Name Molecular Formula Biological Activity
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-methyl esterC10H10I2O4Anticancer, antimicrobial
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-methyl esterC10H9ClI2O4Anticancer
2-(4-Chloro-2-methoxyphenoxy)acetic acidC9H8ClO3Moderate phytotoxicity

Case Studies

  • Cytotoxicity Against Pancreatic Cancer Cells :
    A study evaluated the effectiveness of diiodo-phenolic compounds against pancreatic cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like gemcitabine, suggesting a promising avenue for further research into its anticancer properties .
  • Microbial Inhibition Studies :
    In an investigation into antimicrobial properties, a series of halogenated phenolic compounds were tested against common bacterial strains. The results showed that the presence of iodine significantly increased the inhibitory effects compared to non-halogenated analogs .

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